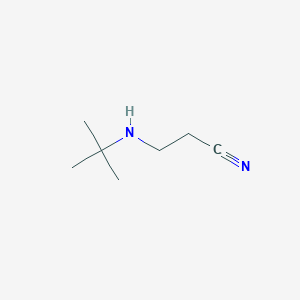
3-Chloro-3',5,5'-trifluorobenzophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The preparation of 3-Chloro-3’,5,5’-trifluorobenzophenone involves several synthetic routes. One common method includes the use of 3,5-dihalobenzotrifluoride as a raw material, which undergoes a Grignard reagent reaction followed by a nucleophilic addition reaction with a trifluoromethylation reagent . This method is known for its economic efficiency and effectiveness in producing the desired compound.
Chemical Reactions Analysis
3-Chloro-3’,5,5’-trifluorobenzophenone undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms.
Oxidation and Reduction: It can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.
Common Reagents and Conditions: Reagents such as Grignard reagents, trifluoromethylation reagents, and strong acids or bases are commonly used in these reactions
Scientific Research Applications
3-Chloro-3’,5,5’-trifluorobenzophenone has a wide range of applications in scientific research:
Chemistry: It is used as a specialty product in proteomics research and other chemical studies.
Biology: The compound’s unique properties make it valuable in biological research, particularly in studying molecular interactions and pathways.
Mechanism of Action
The mechanism of action of 3-Chloro-3’,5,5’-trifluorobenzophenone involves its interaction with specific molecular targets and pathways. The compound’s halogen atoms and trifluoromethyl groups play a crucial role in its reactivity and binding affinity to target molecules. These interactions can lead to the modulation of biological pathways and the formation of stable complexes.
Comparison with Similar Compounds
3-Chloro-3’,5,5’-trifluorobenzophenone can be compared with other similar compounds, such as:
- 3,5-Difluoro-3’,4’-dimethoxybenzophenone
- 3,5-Difluoro-3’,5’-dimethyl-4’-methoxybenzophenone
- 3,3’,4,5-Tetrafluorobenzophenone
- 3,4-Dichloro-3’,5’-difluorobenzophenone
- 3,5-Dichloro-3’,5’-difluorobenzophenone
These compounds share similar structural features but differ in their specific substituents, leading to variations in their chemical properties and applications
Properties
IUPAC Name |
(3-chloro-5-fluorophenyl)-(3,5-difluorophenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6ClF3O/c14-9-1-7(2-10(15)5-9)13(18)8-3-11(16)6-12(17)4-8/h1-6H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFGRJWZHVBYIPC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)F)C(=O)C2=CC(=CC(=C2)Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6ClF3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80374079 |
Source


|
| Record name | 3-Chloro-3',5,5'-trifluorobenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80374079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
844885-18-3 |
Source


|
| Record name | 3-Chloro-3',5,5'-trifluorobenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80374079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1302602.png)




